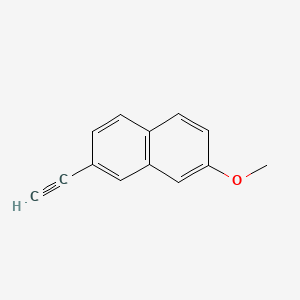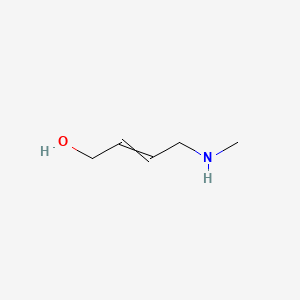
2-Hydroxy Cephalexin
Übersicht
Beschreibung
2-Hydroxy Cephalexin is a derivative of cephalexin, which is a first-generation cephalosporin antibiotic. Cephalexin is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The addition of a hydroxyl group to cephalexin enhances its solubility and potentially its pharmacokinetic properties.
Wirkmechanismus
Target of Action
2-Hydroxy Cephalexin, like its parent compound Cephalexin, is a first-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
This compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . Unlike penicillins, cephalosporins like this compound are more resistant to the action of beta-lactamase . This resistance allows them to effectively inhibit cell wall synthesis, leading to the breakdown and eventual death of the bacterial cell .
Biochemical Pathways
The synthesis of this compound involves enzymatic reactions. It is enzymatically synthesized from a nucleophile (7-aminodeacetoxycephalosporanic acid – 7-ADCA) and an acyl donor (phenylglycine methyl ester – PGME) . The process is catalyzed by penicillin acylase .
Pharmacokinetics
Cephalexin, and by extension this compound, exhibits rapid absorption with a half-life of 0.5–1.2 hours . It is 90% eliminated unchanged from the kidney with a clearance of 4.3 mL/min/kg . The human jejunal permeability (Peff) of cephalexin is 1.56 10 4 cm/s, depicting its utmost importance in drug absorption .
Result of Action
The action of this compound results in the inhibition of bacterial cell wall synthesis, leading to the breakdown and eventual death of the bacterial cell . This makes it effective in treating various bacterial infections, including respiratory tract infections, otitis media, skin and skin structure infections, bone infections, and genitourinary tract infections .
Action Environment
The presence of cephalosporin antibiotics like this compound in the environment is a significant concern due to their potential to cause antibiotic resistance . The release of these antibiotics in the environment, particularly in aquatic environments, can increase public health concerns due to their adverse biological effects . Therefore, understanding the environmental factors that influence the action, efficacy, and stability of this compound is crucial for both its effective use and environmental safety.
Biochemische Analyse
Biochemical Properties
2-Hydroxy Cephalexin, like its parent compound cephalexin, is likely to interact with various enzymes, proteins, and other biomolecules. Cephalexin is known to inhibit bacterial cell wall synthesis, leading to cell death . The 2-Hydroxy modification could potentially alter these interactions, although specific details are not currently available in the literature.
Cellular Effects
Given its structural similarity to cephalexin, it may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Cephalexin, its parent compound, works by inhibiting the synthesis of the bacterial cell wall, leading to cell death . The 2-Hydroxy modification could potentially alter this mechanism of action.
Temporal Effects in Laboratory Settings
Cephalexin has a half-life of 0.5–1.2 hours and is 90% eliminated unchanged from the kidney . The 2-Hydroxy modification could potentially alter these properties.
Dosage Effects in Animal Models
Studies on cephalexin have shown that it is generally well-tolerated in animals .
Metabolic Pathways
Cephalexin undergoes no detectable metabolism and is primarily excreted unchanged in the urine . The 2-Hydroxy modification could potentially alter these metabolic pathways.
Transport and Distribution
Cephalexin is known to be distributed throughout the body, including the gallbladder, liver, kidney, bone, muscle, and other tissues . The 2-Hydroxy modification could potentially alter this distribution.
Subcellular Localization
As an antibiotic, cephalexin is likely to be found in areas of the cell where it can exert its antibacterial effects, such as the periplasmic space in gram-negative bacteria where it can inhibit cell wall synthesis . The 2-Hydroxy modification could potentially alter this localization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Cephalexin typically involves the hydroxylation of cephalexin. This can be achieved through various chemical reactions, including:
Hydroxylation using Hydrogen Peroxide: Cephalexin can be reacted with hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group.
Enzymatic Hydroxylation: Enzymes such as cytochrome P450 can be used to hydroxylate cephalexin selectively.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors where cephalexin is mixed with the hydroxylating agent and catalyst under controlled conditions.
Continuous Flow Reactors: Employing continuous flow reactors for a more efficient and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy Cephalexin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to cephalexin.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base or acid catalyst.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Cephalexin.
Substitution Products: Various substituted cephalexin derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy Cephalexin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of hydroxylation on cephalosporin antibiotics.
Biology: Investigated for its enhanced solubility and potential improved pharmacokinetics.
Medicine: Explored for its antibacterial activity and potential use in treating infections resistant to other cephalosporins.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Cephalexin: The parent compound, known for its broad-spectrum antibacterial activity.
Cefadroxil: Another first-generation cephalosporin with a similar spectrum of activity.
Cefepime: A fourth-generation cephalosporin with broader antibacterial activity.
Uniqueness: 2-Hydroxy Cephalexin is unique due to the presence of the hydroxyl group, which may enhance its solubility and pharmacokinetic properties compared to cephalexin. This modification can potentially lead to improved efficacy and reduced resistance.
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-4-2-3-5-9(8)20/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXVKLLSHPANDN-UEKVPHQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215172-75-1 | |
| Record name | 2-Hydroxycephalexin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215172751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYCEPHALEXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKZ86TVS3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt](/img/structure/B583147.png)
![(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid](/img/structure/B583149.png)
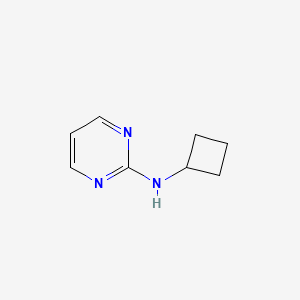
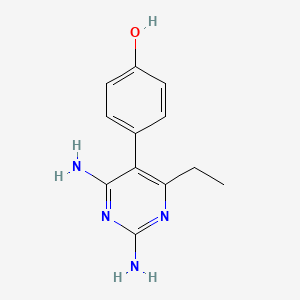
![2-[-2[(5-Nitro-2-furanyl)methylene]hydrazinyl]acetic Acid](/img/structure/B583152.png)
![(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid](/img/structure/B583155.png)
![(alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B583156.png)

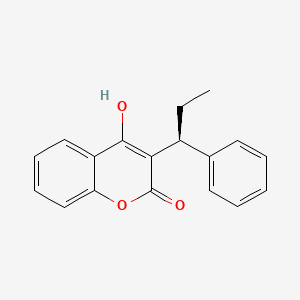
![3a,8a-Dihydro-2H-4,8-epoxy[1,3]dioxolo[4,5-d][1,2]oxazepine](/img/structure/B583164.png)

![Ethanone, 1-[6-[(1S)-1-hydroxyethyl]-2-pyridinyl]- (9CI)](/img/new.no-structure.jpg)
